N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide
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Description
N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H20N2O3S3 and its molecular weight is 348.49. The purity is usually 95%.
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Scientific Research Applications
Methane Mono-Oxygenase Enzyme Activity
The soluble methane mono-oxygenase from Methylococcus capsulatus (Bath) demonstrates the ability to oxygenate a wide range of compounds including n-alkanes, n-alkenes, ethers, and various cyclic and aromatic compounds. This broad catalytic activity highlights the potential for similar compounds to be used in biocatalysis and environmental remediation, particularly in the oxidation of methane and other hydrocarbons (Colby, Stirling, & Dalton, 1977).
Coenzyme M Analogs in Methane Biosynthesis
Research on the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogs and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum sheds light on the potential for chemical analogs to influence methane biosynthesis. This suggests a possible avenue for the exploration of N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide in studying and manipulating microbial methane production or metabolism (Gunsalus, Romesser, & Wolfe, 1978).
Sulfonamide Compounds in Chemical Synthesis
The study of N-(3,4-Dimethylphenyl)methanesulfonamide and its structural characteristics highlights the significance of sulfonamide compounds in drug design and chemical synthesis. The specific configuration and bonding patterns observed could inform the development and application of related sulfonamide-based compounds in medicinal chemistry and material science (Gowda, Foro, & Fuess, 2007).
Methanesulfonate Esters in Organic Synthesis
Research on the selective hydrolysis of methanesulfonate esters provides insights into the specific conditions under which these compounds can be manipulated. This has implications for the synthesis and purification of pharmaceuticals and other organic compounds, indicating a potential area of application for this compound in organic synthesis and drug development (Chan, Cox, & Sinclair, 2008).
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S3/c1-14(21(2,17)18)10-13(16)15-6-5-12(20-9-7-15)11-4-3-8-19-11/h3-4,8,12H,5-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOMMGCRXKVVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(SCC1)C2=CC=CS2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.